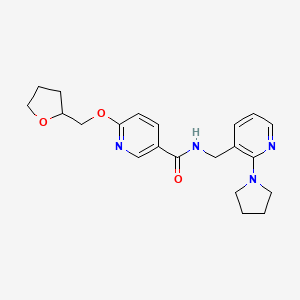

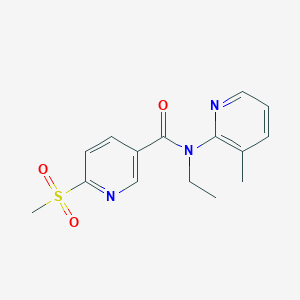

![molecular formula C24H22N4O5 B3019523 2-[3-(4-甲氧基苄基)-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]-N-(2-甲氧基苯基)乙酰胺 CAS No. 902966-31-8](/img/structure/B3019523.png)

2-[3-(4-甲氧基苄基)-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]-N-(2-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity, particularly as inhibitors of certain receptors or enzymes. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine derivatives and their biological activities, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductases (DHFRs) . These compounds were obtained via reductive condensations of a key intermediate with various substituted anilines, followed by reduction of the intermediate Schiff bases. This method could potentially be adapted for the synthesis of the compound , given its structural similarities to the pyrimidine derivatives described.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For example, the influence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has been explored to modulate the antagonistic profile of adenosine A3 receptors . The presence of methoxy groups and the specific arrangement of substituents on the pyrimidine ring can significantly affect the potency and selectivity of these compounds. The compound , with its methoxybenzyl and methoxyphenyl groups, may exhibit similar considerations in its molecular structure analysis.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by their substituents. For instance, the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds has been reported, and their inhibitory properties against various receptors have been evaluated . The chemical reactions involving these compounds, such as their interaction with receptors, are crucial for their biological activity. The compound may undergo similar reactions due to its structural resemblance to these pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and ability to cross biological membranes, are essential for their function as drugs. For example, a potent and selective competitive 5-HT2A antagonist with a pyrimidine structure was synthesized and evaluated for its ability to penetrate the blood-brain barrier (BBB) . Although the specific compound did not show tracer retention or specific binding, the study highlights the importance of evaluating these properties. The compound would similarly require analysis of its physical and chemical properties to determine its suitability for biological applications.

科学研究应用

环境科学中的高级氧化工艺

一项研究讨论了高级氧化工艺 (AOP) 对从水性介质中降解对乙酰氨基酚(一种常见的药物化合物)的重要性。这项研究重点介绍了对乙酰氨基酚的 AOP 处理过程中产生的各种副产物,包括乙酰胺,并评估了它们的生物毒性。该研究利用计算方法预测了对乙酰氨基酚分子中最具反应性的位点,有助于更好地了解药物污染物的降解途径和环境影响 (Qutob 等人,2022 年)。

药物合成中的杂化催化剂

另一个相关的研究领域涉及吡喃嘧啶支架的合成,由于其生物利用度和广泛的适用性,它们对于医药和制药行业至关重要。该综述重点介绍了使用杂化催化剂开发这些支架,展示了有机化学和药理学相结合的跨学科方法,以创建具有潜在治疗应用的分子 (Parmar 等人,2023 年)。

环境修复和有机污染物

关于有机污染物酶促降解的研究提出了一种解决环境污染的环保方法。本综述强调了酶和氧化还原介体在分解难降解化合物中的作用,提供了从废水中去除各种药物和化学物质的见解。此类研究对于开发水处理和污染控制的可持续技术至关重要 (Husain & Husain,2007 年)。

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-17-11-9-16(10-12-17)14-28-23(30)18-6-5-13-25-22(18)27(24(28)31)15-21(29)26-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLJDANTLELDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

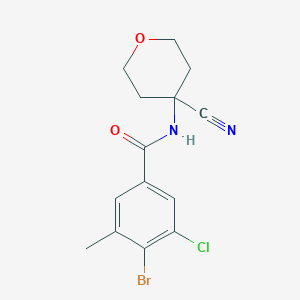

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)

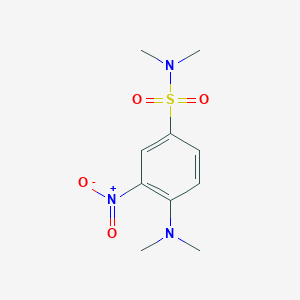

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)

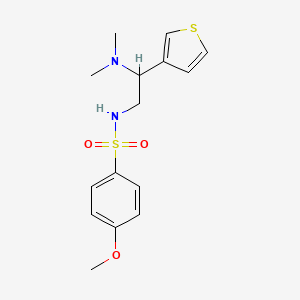

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

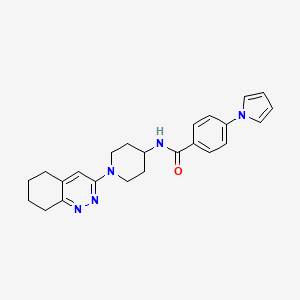

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)